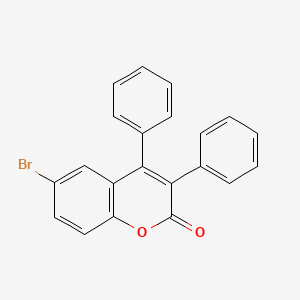
6-Bromo-3,4-diphenylcoumarin
カタログ番号 B2365445
CAS番号:
263364-90-5
分子量: 377.237
InChIキー: PLLBGZQCJLDDST-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there isn’t specific information on the synthesis of 6-Bromo-3,4-diphenylcoumarin, there are studies on the synthesis of related compounds. For instance, 3-(bromoacetyl)coumarins have been synthesized as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems .Chemical Reactions Analysis
Again, while specific reactions involving 6-Bromo-3,4-diphenylcoumarin are not mentioned, 3-(bromoacetyl)coumarins have been used as starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .科学的研究の応用
-
Field : Synthetic Organic Chemistry
- Application : Bromoacetyl coumarin derivatives are used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
- Methods : This involves the use of synthetic routes to create these derivatives .
- Results : These compounds have been used to create a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
-
- Application : 6-bromo-2H-chromen-2-one is used for the synthesis of new heterocycles as potential antiproliferative agents .
- Methods : This involves the synthesis of coumarin derivatives containing pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, 1,3,4-thiadiazoles and thiazoles .
- Results : Some of these compounds have shown promising antitumor activity against liver carcinoma (HEPG2-1) .
-
- Application : Bromoacetyl coumarin derivatives are used in the development of fluorescent sensors .
- Methods : This involves the use of these compounds as the basis for sensors that can detect different bioactive elements and various environmental pollutants .
- Results : These sensors have been used in a wide range of applications, providing valuable data for environmental monitoring and biological research .
-
- Application : Bromoacetyl coumarin derivatives are important components in drug discovery due to their biological activities such as antiproliferative and antimicrobial activities .
- Methods : This involves the synthesis of various bioactive heterocyclic scaffolds using these compounds .
- Results : These compounds have shown promise as inhibitors of type 2 diabetes mellitus .
-
Field : Synthetic Organic Chemistry
- Application : Suzuki–Miyaura cross-coupling of 6-bromo-4-trifluoromethylsulfonyloxycoumarin with arylboronic acid forms 4-aryl-6-bromocoumarins .
- Methods : This involves the use of the Suzuki–Miyaura cross-coupling reaction .
- Results : 4,6-Diaryl-substituted coumarins were obtained in 60–88% yields .
-
- Application : Numerous chemosensors are based on polyfunctional coumarin platforms used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants .
- Methods : This involves the use of these compounds as the basis for sensors that can detect different bioactive elements and various environmental pollutants .
- Results : These sensors have been used in a wide range of applications, providing valuable data for environmental monitoring and biological research .
特性
IUPAC Name |
6-bromo-3,4-diphenylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrO2/c22-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(21(23)24-18)15-9-5-2-6-10-15/h1-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLBGZQCJLDDST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3)Br)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3,4-diphenylcoumarin | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

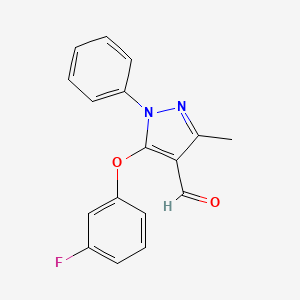
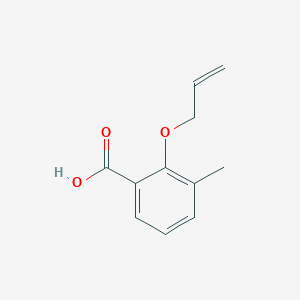
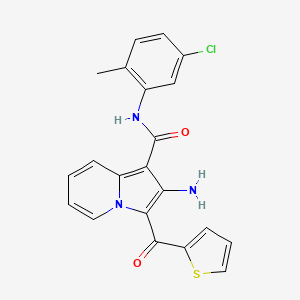
![2-(3-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2365366.png)
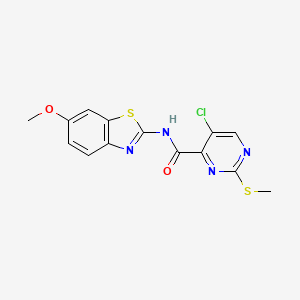
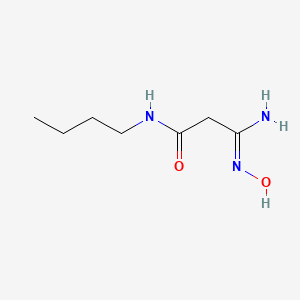
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)furan-2-carboxamide](/img/structure/B2365373.png)
![1-(2-ethoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2365374.png)
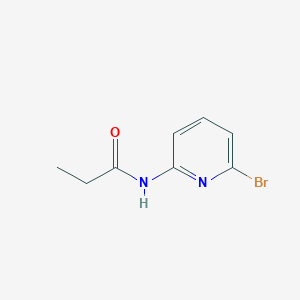
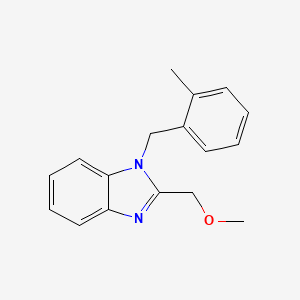
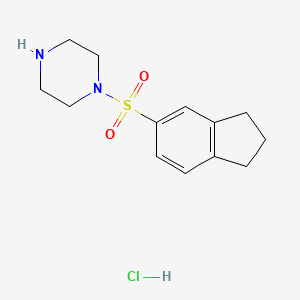
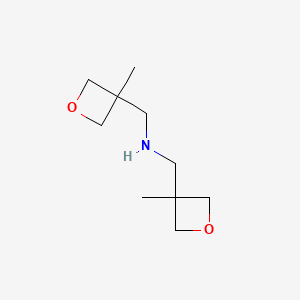
![1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole](/img/structure/B2365381.png)
(prop-2-yn-1-yl)amine](/img/structure/B2365384.png)